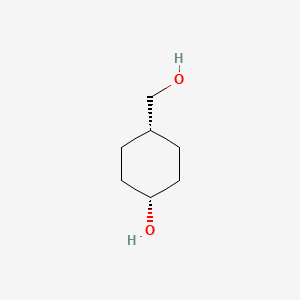

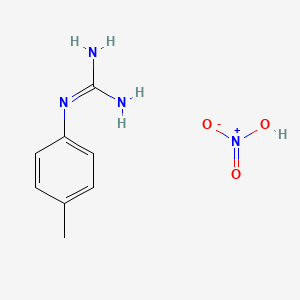

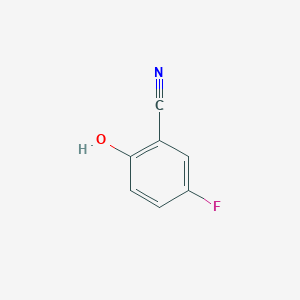

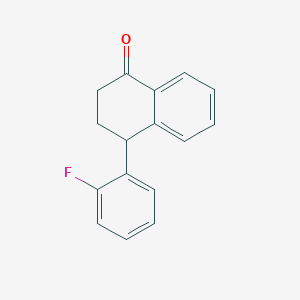

![molecular formula C12H16N2O B1313505 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone CAS No. 56915-84-5](/img/structure/B1313505.png)

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone

Vue d'ensemble

Description

“1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is a biochemical used for proteomics research . It is a derivative of cathinone, which is a natural alkaloid found in the plant khat . The compound features a phenethylamine core with an alkyl group attached to the alpha carbon, and a ketone group attached to the beta carbon .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H16N2O, with a molecular weight of 204.27 . It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .Applications De Recherche Scientifique

Forensic Identification

The compound 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, a novel cathinone derivative, was identified and characterized through advanced analytical techniques. This study serves forensic and clinical laboratories by facilitating the identification of related compounds with similar structures, contributing to timely and effective law enforcement responses (Bijlsma et al., 2015).

Antiviral Activity

Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and related compounds has shown promise in antiviral applications. The synthesis of these compounds led to the evaluation of their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, showcasing the potential of such molecules in developing antiviral medications (Attaby et al., 2006).

Hydrogen-bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlights their structural characteristics. This research provides insights into the molecular interactions that stabilize their crystal structures, contributing to the understanding of molecular assembly and design (Balderson et al., 2007).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone for antimicrobial activities against gram-positive and gram-negative bacteria demonstrate the potential of such compounds in addressing resistant bacterial infections (Wanjari, 2020).

Molecular Docking and ADMET Studies

Ethanone derivatives, including 1-(2-hydroxy-5-methyl phenyl)ethanone, have been studied for their binding efficacy with proteins in Staphylococcus aureus, showing potential as antimicrobial molecules. ADMET studies confirm these compounds' suitability as drug candidates, adhering to Lipinski's rule with good binding efficacy (Satya et al., 2022).

Orientations Futures

Mécanisme D'action

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities:

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA . These interactions are crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities and cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic activities. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in metabolic reactions . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its role in cellular processes and optimizing its use in research and therapeutic applications.

Propriétés

IUPAC Name |

1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXMYAGCDPTAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444350 | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56915-84-5 | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.